Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-
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Overview
Description
Thiazolo[4,5-c]pyridin-2-amine is a chemical compound with the CAS Number: 89786-54-9 . It has a molecular weight of 151.19 . It is typically stored at temperatures between 2-8°C . The compound is usually found in a yellow to brown solid form .
Synthesis Analysis
The synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent . The aromatic aldehyde reacts with the synthesized compound thiazolo pyridin-2-amine by using a catalytic amount of Ni (NO3)2 .6H2O at room temperature .Molecular Structure Analysis
The InChI code for Thiazolo[4,5-c]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-4-3-8-2-1-5 (4)10-6/h1-3H, (H2,7,9) . The compound has a monoclinic crystal structure with parameters a = 10.458 (9) Å, b = 3.805 (3) Å, c = 18.03 (2) Å .Chemical Reactions Analysis
The aromatic aldehyde reacts with the synthesized compound thiazolo pyridin-2-amine by using a catalytic amount of Ni (NO3)2 .6H2O at room temperature . This protocol has been reported to yield very good results .Physical And Chemical Properties Analysis
Thiazolo[4,5-c]pyridin-2-amine has a molecular weight of 151.19 . It is typically found in a yellow to brown solid form . The compound is usually stored at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial and Anticancer Activities
Antimicrobial and Antioxidant Potentials
Thiazolo[4,5-d]pyridine derivatives exhibit significant in vitro antimicrobial and antioxidant activities. Some of these compounds have also shown promising antitumor activity, indicating their potential as anticancer agents. The molecular docking study suggests that these compounds could act as inhibitors of cathepsin D, a protein associated with cancer progression (Rizk et al., 2020).
Cytotoxicity Against Cancer Cell Lines
A series of thiazolo[3,2-a]pyridines demonstrated anticancer activity across various cancer cell lines. This highlights the potential of these compounds in cancer therapy, with some showing high efficacy and potential for further development (Altug et al., 2011).
Drug Discovery and Heterocyclic Compound Synthesis
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds using thiazolo[4,5-c]pyridin-2-amine derivatives has shown that these compounds can be synthesized through eco-friendly techniques such as microwave irradiation. This approach has led to the discovery of new molecules with potential therapeutic applications, including as anticancer agents (Rizk et al., 2020).
Design and Synthesis for Drug Development
The design and synthesis of novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazole derivatives, have been explored for their potential in drug development. This includes examining their biological evaluation for antimicrobial, antioxidant, and anticancer activities, demonstrating the broad application of these compounds in medicinal chemistry (Rizk et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGCIJOJWXGABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=C(S1)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- |
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